Prostaglandin E2 methyl ester
Overview
Description
Prostaglandin E2 methyl ester is a lipid-soluble analog of Prostaglandin E2, one of the primary cyclooxygenase products of arachidonic acid. It is known for its enhanced lipid solubility compared to Prostaglandin E2 . Prostaglandin E2 plays a significant role in various physiological processes, including inflammation, fertility, parturition, gastric mucosal integrity, and immune modulation .
Scientific Research Applications
Prostaglandin E2 methyl ester has numerous scientific research applications across various fields:
Chemistry:
- Used as a model compound to study the behavior of lipid-soluble prostaglandins in different chemical environments.
Biology:
Medicine:
- Studied for its potential therapeutic applications in conditions such as gastric ulcers, inflammation, and fertility treatments .
Industry:
Mechanism of Action
Target of Action
Prostaglandin E2 methyl ester primarily targets the prostaglandin E2 and E3 receptors . These receptors play a crucial role in various biological activities, including inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation .
Mode of Action
this compound interacts with its targets by binding and activating the prostaglandin E2 receptor . This results in various physiological changes such as the opening and softening of the cervix and dilation of blood vessels . It also binds to prostaglandin E2 and E3 receptors as an agonist to cause myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin .
Biochemical Pathways
this compound affects several biochemical pathways. It exerts its effect via binding four G protein-coupled receptor subtypes (EP1–4) . When this compound couples with EP1, it activates Gi and PI3K-AKT-mTOR signaling to enhance the transcription of HIF-α . EP1 also induces Gq and activates the PLC/DAG/PKC pathway to stimulate NF-κB gene expression .
Pharmacokinetics
It is known that the first step in the metabolism of prostaglandins is an oxidation at carbon 15 in the prostaglandin molecule, leading to biologically inactive metabolites which are then further degraded . The half-life in the human circulation of primary Prostaglandins, such as PGE2, has been estimated to be 5–10 seconds .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it inhibits basal acid secretion, which is likely to be a direct action on the parietal cell . This could prove valuable in the treatment of peptic ulcer . It also influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the intestinal microenvironment is rich in Prostaglandin E2, which drives mitochondrial depolarization in CD8+T cells . Consequently, these cells engage autophagy to clear depolarized mitochondria, and enhance glutathione synthesis to scavenge reactive oxygen species (ROS) that result from mitochondrial depolarization .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Prostaglandin E2 Methyl Ester is produced predominantly from arachidonic acid by COX and PGE 2, and exists at some level in nearly all cell types . It acts on four different receptors termed EP 1 through EP 4 .
Cellular Effects
This compound has a dampening effect on TCR signaling . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin E2 methyl ester can be synthesized from Prostaglandin E2 through esterification. One common method involves the reaction of Prostaglandin E2 with diazomethane in a methanol-ether mixture. The reaction typically takes about 15 minutes, and the solvents are removed using a rotary evaporator. The resulting oily residue is dissolved in chloroform and analyzed by thin-layer chromatography to confirm its purity .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of arachidonic acid to Prostaglandin E2 using extracts from sheep seminal vesicular glands. The presence of glutathione ensures high yields. The Prostaglandin E2 is then esterified to form this compound .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin E2 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce alcohols .
Comparison with Similar Compounds
Prostaglandin E1: Another member of the prostaglandin family with similar physiological effects but different receptor affinities.
Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.
Prostaglandin D2: Involved in allergic responses and sleep regulation
Uniqueness: Prostaglandin E2 methyl ester is unique due to its enhanced lipid solubility, which allows it to interact more effectively with lipid membranes and receptors. This property makes it particularly useful in research and therapeutic applications where lipid solubility is crucial .
Properties
CAS No. |
31753-17-0 |
---|---|
Molecular Formula |
C21H34O5 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5+,14-13+/t16-,17+,18+,20+/m0/s1 |
InChI Key |
WGCXTGBZBFBQPP-APRSVDTJSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)OC)O)O |
SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |
Synonyms |
PGE2 methyl ester prostaglandin E2 methyl ester prostaglandin E2 methyl ester, (5Z,11alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11alpha,12alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11alpha,12alpha,13E,15S)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11beta,12alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11beta,12alpha,13E,15S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.